Chemoselective Aldehyde Reduction in the Presence of Ketones Using Sodium Borohydride
Sodium borohydride demonstrates exceptional chemoselectivity for aldehyde reduction in the presence of ketones under low-temperature conditions, achieving selectivity greater than 95% when used in 30% ethanol/dichloromethane at −78°C [1]. This performance directly contrasts with stronger reducing agents like lithium aluminum hydride, which exhibits minimal discrimination between aldehydes and ketones and reduces both functional groups indiscriminately under comparable conditions [2]. The high selectivity is attributed to the differential reactivity of the borohydride anion toward the more electrophilic aldehyde carbonyl versus the sterically and electronically less reactive ketone carbonyl at reduced temperatures.
| Evidence Dimension | Aldehyde vs. ketone reduction selectivity |
|---|---|
| Target Compound Data | >95% aldehyde reduction selectivity |
| Comparator Or Baseline | Lithium aluminum hydride (LiAlH4): non-selective, reduces both aldehydes and ketones |
| Quantified Difference | NaBH4 enables selective aldehyde reduction; LiAlH4 shows no useful discrimination |
| Conditions | 30% ethanol in dichloromethane at −78°C |
Why This Matters
This selectivity enables sequential functional group transformations in complex molecule synthesis without protecting group manipulation, reducing step count and improving overall yield in pharmaceutical intermediate manufacturing.
- [1] Ward, D. E., Rhee, C. K. Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synth. Commun. 1988, 18 (16), 1927–1933. View Source
- [2] NPTEL. Module 2: Reagents and Reactions in Organic Synthesis. Lecture 5: Metal Hydride Reductions. National Programme on Technology Enhanced Learning. View Source
